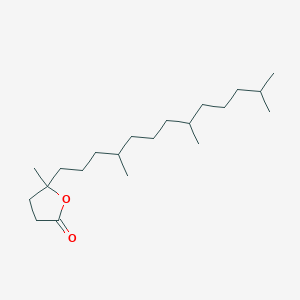

4,8,12,16-Tetramethylheptadecan-4-olide

Description

Properties

CAS No. |

96168-15-9 |

|---|---|

Molecular Formula |

C21H40O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one |

InChI |

InChI=1S/C21H40O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-15-21(5)16-14-20(22)23-21/h17-19H,6-16H2,1-5H3 |

InChI Key |

LGWNRNDWDZHUNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC(=O)O1)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Sources of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the lactone 4,8,12,16-Tetramethylheptadecan-4-olide. This document compiles available quantitative data, details experimental protocols for its isolation, and presents a visual representation of a typical extraction and isolation workflow. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrences and Quantitative Analysis

This compound has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, the extraction solvent, and the specific methodology employed. A summary of the currently available quantitative data is presented in Table 1.

| Plant Species | Plant Part | Extraction Method/Solvent | Concentration (% of Extract) | Reference |

| Schinus polygamus | Leaves | Hexane Extraction | 1.08 | [1] |

| Memecylon umbellatum | Stems | Chloroform Extract | 1.09 | [2] |

| Cirsium arvense subsp. vestitum | Stem-leaf | Chloroform Extract | 0.06 | [3] |

| Aquilaria malaccensis (treated) | Wood | Essential Oil (Hydrodistillation) | 0.07 | |

| Deinbollia pinnata | Leaves | Ultrasonic Assisted Extraction | Not explicitly quantified | [4][5] |

| Garcinia cowa | Leaves | Methanolic Extract | Identified, not quantified | |

| Crocus sativus | Not specified | Not specified | Identified, not quantified | |

| Hypericum perforatum | Not specified | Not specified | Identified, not quantified | |

| Aquilaria agallocha | Not specified | Not specified | Identified, not quantified | |

| Aquilaria sinensis | Not specified | Not specified | Identified, not quantified | |

| Emilia sonchifolia | Not specified | Not specified | Identified, not quantified | |

| Nerium oleander | Not specified | Not specified | Identified, not quantified |

Table 1: Natural Sources and Quantitative Data of this compound

Experimental Protocols: Isolation from Deinbollia pinnata

The following protocol for the isolation of this compound is based on the methodology described by Rufai et al. (2019).[4][5]

1. Plant Material Preparation:

-

Collect fresh leaves of Deinbollia pinnata.

-

Wash the leaves thoroughly with water to remove any debris.

-

Air-dry the leaves at room temperature.

-

Grind the dried leaves into a fine powder.

2. Optimized Ultrasonic-Assisted Extraction:

-

Combine the powdered leaf material with a 50:50 (v/v) mixture of n-hexane and ethyl acetate.

-

Perform ultrasonic-assisted extraction for 35 minutes at a temperature of 45°C. This process is designed to enhance the extraction efficiency of the target compound.

-

Filter the extract to separate the plant residue from the liquid phase.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation and Purification:

-

Subject the crude extract to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest, as identified by comparison with a standard or by spectroscopic analysis.

-

Further purify the combined fractions using preparative TLC or another round of column chromatography to yield pure this compound.

4. Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and isolation of this compound from a plant source.

Caption: Extraction and isolation workflow for this compound.

Biological Activity and Signaling Pathways

To date, there is a notable lack of specific research on the biological activities and potential signaling pathways directly modulated by this compound. While the plants from which it is isolated may have documented medicinal properties, the pharmacological effects of this specific lactone remain an area for future investigation. Further studies are required to elucidate its potential therapeutic applications and mechanisms of action.

Conclusion

This technical guide consolidates the current knowledge on the natural sources of this compound. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers aiming to isolate and study this compound. The significant gaps in the understanding of its biological activity highlight a promising avenue for future research in the fields of pharmacology and drug development.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 4,8,12,16-Tetramethylheptadecan-4-olide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8,12,16-Tetramethylheptadecan-4-olide is a diterpenoid lactone that has been identified as a constituent in a variety of plant species. Preliminary research on crude extracts containing this compound suggests a spectrum of biological activities, hinting at its potential as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a critical evaluation of the existing evidence. It is important to note that while the compound has been isolated, a significant portion of the available biological data pertains to crude plant extracts rather than the pure, isolated compound. This guide will clearly distinguish between data from extracts and any available information on the pure compound.

Quantitative Biological Activity Data

The majority of quantitative data available relates to the biological activity of crude plant extracts in which this compound has been identified as a component. It is crucial to interpret this data with the understanding that the observed activity may be due to the synergistic effects of multiple compounds within the extract, and not solely attributable to this compound.

Table 1: Anti-proliferative Activity of Plant Extracts Containing this compound

| Plant Species | Extract Type | Cancer Cell Line | IC50 Value | Citation |

| Garcinia cowa | Methanolic leaf extract | MDA-MB-468 (Breast cancer) | 72.64 ± 3.29 µg/mL | [1] |

| Strobilanthes ciliatus | Ethanolic leaf extract | HT-29 (Colon cancer) | 33.62 µg/mL | [2] |

Note: The contribution of this compound to the observed IC50 values is currently unknown. Further studies on the isolated compound are required to determine its specific cytotoxic potency.

Experimental Protocols

Detailed experimental protocols for biological assays performed specifically on pure this compound are not extensively documented in the available literature. However, based on the studies of the extracts containing this compound, the following general methodologies have been employed.

Anti-proliferative Activity Assessment (MTT Assay)

The anti-proliferative activity of the plant extracts was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Workflow:

Protocol Details:

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, HT-29) are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the plant extract containing this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan (B1609692) Solubilization: Following another incubation period, the resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Potential Mechanisms and Signaling Pathways (Hypothetical)

Currently, there is no direct experimental evidence elucidating the mechanism of action or the specific signaling pathways modulated by pure this compound. However, based on the activities observed in the crude extracts and the known functions of other diterpenoid lactones, some hypothetical pathways can be proposed for future investigation.

The anti-proliferative effects observed in the extracts could potentially be mediated through the induction of apoptosis.

Future Directions and Conclusion

The identification of this compound in biologically active plant extracts is a promising first step. However, to fully understand its therapeutic potential, a dedicated research effort focusing on the isolated compound is imperative.

Key areas for future research include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Bioassays: Systematic screening of the pure compound for a range of biological activities, including anti-proliferative, anti-inflammatory, antimicrobial, and antioxidant effects, to determine its specific potency and spectrum of action.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by the compound to understand how it exerts its biological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of the pure compound in relevant animal models of disease.

References

An In-depth Technical Guide to 4,8,12,16-Tetramethylheptadecan-4-olide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8,12,16-Tetramethylheptadecan-4-olide is a complex, long-chain fatty acid lactone. As a naturally occurring compound, it has been identified in various plant species, suggesting potential biological activities that are of interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its isolation and analysis, and a discussion of its potential, yet currently unelucidated, biological significance.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C21H40O2 | [1][2][3] |

| Molecular Weight | 324.54 g/mol | [1][2][3] |

| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one | [4] |

| CAS Number | 96168-15-9 | [2][4] |

| Melting Point (estimated) | 411.02 K (137.87 °C) | |

| Boiling Point (estimated) | 788.85 K (515.7 °C) | |

| Water Solubility (log10ws, estimated) | -6.76 | |

| XLogP3-AA (estimated) | 7.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 12 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Kovats Retention Index (non-polar column) | 2364.2 | [4] |

Experimental Protocols

Detailed methodologies for the isolation, purification, and characterization of this compound are crucial for its further study. The following protocols are based on published literature for its isolation and general analytical techniques applicable to long-chain lactones.

Isolation and Purification from Deinbollia pinnata

This protocol is adapted from the work of Rufai et al. (2019), who successfully isolated the compound from the leaves of Deinbollia pinnata.

1. Extraction:

-

Sample Preparation: Air-dried leaves of Deinbollia pinnata are pulverized into a fine powder.

-

Ultrasonic-Assisted Extraction: A known quantity of the powdered leaves is subjected to ultrasonic-assisted extraction with a suitable solvent system (e.g., a mixture of ethanol (B145695) and water). Optimal conditions reported include a temperature of 45°C for 35 minutes.

-

Solvent Removal: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation and Purification:

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to further separate the components.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound.

-

Final Purification: Fractions containing this compound are combined and may require further purification by preparative TLC or recrystallization to obtain the pure compound.

Structural Elucidation and Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the purified compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

GC Conditions: A capillary column suitable for the analysis of long-chain, non-polar compounds (e.g., HP-5MS) is used. The oven temperature is programmed with an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to ensure separation.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the eluting compound is recorded and compared with spectral libraries for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). The presence of a characteristic carbonyl (C=O) stretching vibration for the lactone ring is a key diagnostic feature.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically investigating the biological activity and associated signaling pathways of pure this compound. Some studies have identified this compound as a constituent of plant extracts that exhibit cytotoxic activity against cancer cell lines.[1] For instance, an ethanolic extract of Strobilanthes ciliatus, which was found to contain this compound, showed anti-proliferative effects on HT-29 colon cancer cells.[1] However, the activity of the extract cannot be solely attributed to this single compound, and its mechanism of action remains unknown.

The structural similarity of this compound to other long-chain fatty acid derivatives and lactones suggests that it could potentially interact with various cellular processes, including inflammatory pathways and cell proliferation. Further research is imperative to explore these possibilities.

Visualizations

Given the absence of specific data on the signaling pathways affected by this compound, a diagram illustrating a hypothetical experimental workflow for investigating its potential anticancer activity is provided below. This serves as a logical framework for future research in this area.

Caption: A generalized workflow for investigating the anticancer properties of a natural compound.

Conclusion

This compound is a structurally defined natural product with established physicochemical properties and a clear protocol for its isolation. However, its biological role remains largely unexplored. The presence of this compound in biologically active plant extracts warrants further investigation into its potential as a therapeutic agent. The experimental framework provided in this guide offers a roadmap for future research to unlock the full potential of this intriguing molecule. Drug development professionals are encouraged to consider this compound as a lead for further screening and mechanistic studies.

References

The Discovery and Isolation of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the saturated lactone, 4,8,12,16-tetramethylheptadecan-4-olide. The primary focus is on the optimized ultrasonic-assisted extraction from Deinbollia pinnata leaves, as detailed in seminal research. This document includes comprehensive experimental protocols, tabulated quantitative data from extraction optimization studies, and detailed spectroscopic data (¹H NMR, ¹³C NMR, and MS) for the compound's characterization. Additionally, a generalized experimental workflow and a representative signaling pathway for the anti-inflammatory activity of related furanone compounds are visualized using Graphviz diagrams. This guide serves as a crucial resource for researchers interested in the natural product chemistry, isolation methodologies, and potential therapeutic applications of this complex lactone.

Introduction

This compound is a saturated γ-lactone, a class of compounds known for their diverse biological activities. Its discovery from the leaves of Deinbollia pinnata has opened avenues for investigating its potential pharmacological properties. This guide synthesizes the available scientific literature to provide a detailed technical overview of its isolation and characterization.

Discovery and Source

This compound was first isolated from the leaves of Deinbollia pinnata, a plant belonging to the Sapindaceae family. The isolation was achieved through an optimized ultrasonic-assisted extraction method, which proved to be efficient in yielding the compound.[1][2]

Experimental Protocols

Optimized Ultrasonic-Assisted Extraction (UAE)

An optimized manual agitation on an ultrasonic-assisted extraction process was developed to maximize the yield of this compound from powdered leaves of Deinbollia pinnata.[1][2]

-

Plant Material: Powdered leaves of Deinbollia pinnata.

-

Instrumentation: Ultrasonic bath.

-

Solvent: A 1:1 (v/v) mixture of ethanol (B145695) and water.

-

Procedure:

-

3 g of powdered leaves were extracted with 100 mL of the solvent mixture.

-

The mixture was subjected to ultrasonic-assisted extraction with manual agitation.

-

The extraction was carried out under varying conditions of time (15-55 min), temperature (30-50 °C), and solvent ratio to determine the optimal parameters.

-

-

Optimal Conditions: The highest extraction yield of 83.01% was achieved at a temperature of 45 °C, an extraction time of 35 minutes, and a solvent to sample ratio of 50:50 (mL/g).[1][2]

Fractionation and Purification

The crude extract obtained from the optimized UAE was subjected to further fractionation and purification to isolate the target compound.

-

Fractionation: The crude extract was partitioned between different solvents of varying polarities to achieve a preliminary separation of compounds.

-

Column Chromatography: The fractions were then subjected to column chromatography over silica (B1680970) gel.

-

Elution: A gradient elution system was employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297).

-

Isolation: this compound was isolated from the fraction eluted with 5% ethyl acetate in n-hexane.

Data Presentation

Optimization of Ultrasonic-Assisted Extraction

The following table summarizes the experimental design and results of the Response Surface Methodology (RSM) used to optimize the extraction parameters.

| Run | Time (min) | Temperature (°C) | Solvent Ratio (v/v) | Actual Yield (%) | Predicted Yield (%) |

| 1 | 35 | 40 | 50:50 | 82.21 | 81.67 |

| 2 | 35 | 40 | 50:50 | 79.69 | 81.67 |

| 3 | 35 | 40 | 50:50 | 80.95 | 81.67 |

| 4 | 55 | 30 | 30:70 | 70.15 | 71.00 |

| 5 | 15 | 30 | 30:70 | 65.23 | 64.79 |

| 6 | 55 | 50 | 30:70 | 75.64 | 75.01 |

| 7 | 15 | 50 | 30:70 | 68.91 | 69.44 |

| 8 | 55 | 30 | 70:30 | 78.32 | 77.51 |

| 9 | 15 | 30 | 70:30 | 72.11 | 72.64 |

| 10 | 55 | 50 | 70:30 | 83.01 | 82.16 |

| 11 | 15 | 50 | 70:30 | 76.89 | 77.42 |

| 12 | 15 | 40 | 50:50 | 71.34 | 71.94 |

| 13 | 55 | 40 | 50:50 | 78.11 | 77.51 |

| 14 | 35 | 30 | 50:50 | 73.01 | 72.41 |

| 15 | 35 | 50 | 50:50 | 79.88 | 79.28 |

| 16 | 35 | 40 | 30:70 | 72.56 | 73.16 |

| 17 | 35 | 40 | 70:30 | 79.43 | 78.83 |

Data extracted from Rufai et al., 2019, Asian Journal of Chemistry.

Spectroscopic Data for this compound

The structure of the isolated compound was elucidated using various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.54 (2H, t, J = 7.2 Hz, H-2), 1.98 (2H, t, J = 7.2 Hz, H-3), 1.35 (3H, s, H-17), 1.25 (m, CH₂ chain), 0.86 (d, J = 6.4 Hz, CH₃), 0.84 (d, J = 6.4 Hz, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 177.1 (C-1), 87.2 (C-4), 39.8, 39.4, 37.5, 37.4, 37.3, 32.8, 29.9, 29.7, 28.0, 24.8, 24.5, 22.7, 22.6, 19.8, 19.7 |

| Mass Spectrometry (EI-MS) m/z | 324 [M]⁺, 309, 281, 267, 253, 239, 225, 211, 197, 183, 169, 155, 141, 127, 113, 99, 85, 71, 57, 43 |

Data extracted from Rufai et al., 2019, Asian Journal of Chemistry.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and identification of this compound.

Generalized Anti-Inflammatory Signaling Pathway for Furanones

While a specific signaling pathway for this compound has not been elucidated, furanone derivatives are known to exhibit anti-inflammatory effects through the modulation of key inflammatory pathways. The following diagram illustrates a generalized mechanism.

Caption: Generalized anti-inflammatory mechanism of furanone compounds.

Conclusion

The isolation of this compound from Deinbollia pinnata highlights the potential of natural sources for the discovery of novel bioactive compounds. The optimized ultrasonic-assisted extraction method detailed herein provides an efficient and scalable process for obtaining this complex lactone. The comprehensive spectroscopic data serves as a reference for its identification and characterization. While the precise biological mechanism of this specific compound is yet to be fully elucidated, the known anti-inflammatory properties of related furanones suggest promising avenues for future research into its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the Anti-Inflammatory Action of 3-(2-Hydroxy-Phenyl)-1-(5-Methyl-Furan 2-y-l) Propenone (HMP). - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,8,12,16-Tetramethylheptadecan-4-olide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4,8,12,16-tetramethylheptadecan-4-olide, a saturated long-chain lactone. This document details the spectroscopic data, experimental protocols, and potential biological significance of this molecule, presenting a complete resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product that has been isolated from various plant sources, including Deinbollia pinnata.[1][2] Its structure, characterized by a γ-lactone ring and a long, branched alkyl chain, has been determined through a combination of modern spectroscopic techniques. This guide will walk through the essential data and methodologies used to confirm its molecular architecture.

Molecular Identity:

| Property | Value |

| Molecular Formula | C₂₁H₄₀O₂ |

| Molecular Weight | 324.54 g/mol [3] |

| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one[4] |

| CAS Number | 96168-15-9[3] |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.50 - 2.30 | m | 2H | -CH₂-C=O (H-3) |

| 1.95 - 1.80 | m | 2H | -CH₂-C-O (H-4) |

| 1.50 - 1.05 | m | ~27H | -(CH₂)n- & -CH- |

| 1.30 | s | 3H | -C(CH₃)-O (H-21) |

| 0.86 | d | 12H | -CH(CH₃)₂ & -CH(CH₃)- |

¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 177.2 | C | C=O (C-2) |

| 83.5 | C | -C(CH₃)-O (C-5) |

| 39.4 - 22.7 | CH₂, CH | Alkyl Chain Carbons |

| 29.7 - 29.4 | CH₂ | Methylene Carbons |

| 19.7 | CH₃ | Methyl Carbons |

Note: Specific assignments for all carbons in the long alkyl chain can be complex and may require 2D NMR techniques for full confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.

GC-MS Fragmentation Data:

| m/z | Relative Intensity (%) | Putative Fragment |

| 324 | < 5 | [M]⁺ (Molecular Ion) |

| 309 | ~ 10 | [M - CH₃]⁺ |

| 281 | ~ 15 | [M - C₃H₇]⁺ |

| 143 | ~ 40 | [C₉H₁₉O]⁺ |

| 101 | 100 | [C₅H₉O₂]⁺ (Base Peak) |

| 57 | ~ 80 | [C₄H₉]⁺ |

| 43 | ~ 95 | [C₃H₇]⁺ |

The base peak at m/z 101 is characteristic of the γ-lactone ring with the quaternary methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2955 - 2850 | Strong | C-H stretching (alkane) |

| 1775 | Strong | C=O stretching (γ-lactone) |

| 1165 | Strong | C-O stretching (ester) |

Experimental Protocols

The elucidation of the structure of this compound relies on standardized and meticulous experimental procedures.

Isolation and Purification

The compound is typically isolated from a plant source, such as the leaves of Deinbollia pinnata, through a series of extraction and chromatographic steps.[1]

Workflow for Isolation and Purification:

Figure 1: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified compound is cast on a salt plate (e.g., NaCl or KBr), or the sample is prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Potential Biological Significance: A Putative Anti-Inflammatory Agent

While extensive biological studies on this compound are limited, its structural similarity to phytol, a known anti-inflammatory agent, suggests potential biological activity.[5][6] Furthermore, an in-silico study has identified this compound as a potential inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7] These enzymes are key players in the inflammatory cascade.

Proposed Signaling Pathway of COX Inhibition:

Figure 2: Proposed mechanism of anti-inflammatory action via inhibition of COX-1 and COX-2.

Inhibition of COX enzymes by this compound would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] This suggests that the compound may possess anti-inflammatory properties, making it a molecule of interest for further investigation in drug development.

Conclusion

The structure of this compound has been unequivocally established through the synergistic application of NMR, MS, and IR spectroscopy. The detailed spectroscopic data and experimental protocols outlined in this guide provide a solid foundation for the identification and characterization of this and related natural products. Preliminary in-silico evidence of its potential as a COX inhibitor opens exciting avenues for future research into its pharmacological properties and therapeutic applications. This document serves as a valuable technical resource for scientists working to unlock the potential of natural products in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C21H40O2 | CID 567149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lactone, 4,8,12,16-Tetramethylheptadecan-4-olide. The information presented herein has been compiled to assist researchers in the identification, characterization, and further investigation of this compound. The data is presented in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.54 | t | 7.5 | 2H | H-2 |

| 1.99 | m | 2H | H-3 | |

| 1.25 | s | 3H | H-17 | |

| 1.15 | m | 18H | H-5 to H-12, H-14, H-15 | |

| 1.09 | m | 3H | H-18, H-19, H-20 | |

| 0.86 | d | 6.5 | 12H | H-21, H-22, H-23, H-24 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 177.1 | C-1 |

| 87.1 | C-4 |

| 39.5 | C-13 |

| 39.1 | C-5 |

| 37.4 | C-7 |

| 37.3 | C-9 |

| 36.6 | C-11 |

| 32.8 | C-15 |

| 29.9 | C-2 |

| 29.1 | C-3 |

| 28.0 | C-16 |

| 24.8 | C-6 |

| 24.4 | C-8 |

| 24.3 | C-10 |

| 22.7 | C-21, C-22 |

| 22.6 | C-23, C-24 |

| 21.1 | C-14 |

| 19.7 | C-18, C-19 |

| 19.6 | C-20 |

| 14.1 | C-17 |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1771 | C=O stretching (γ-lactone) |

| 1175 | C-O stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 324 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

NMR Spectroscopy

-

Instrumentation: A Bruker Avance 500 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: The purified compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition:

-

¹H NMR spectra were recorded at 500 MHz.

-

¹³C NMR spectra were recorded at 125 MHz.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

-

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer was utilized.

-

Sample Preparation: The analysis was performed using a KBr pellet containing the sample.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5973 inert mass selective detector was employed.

-

Column: A capillary column was used for separation.

-

Carrier Gas: Helium was used as the carrier gas.

-

Ionization: Electron Impact (EI) ionization was used.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Unveiling the Therapeutic Potential of 4,8,12,16-Tetramethylheptadecan-4-olide: A Scientific Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8,12,16-Tetramethylheptadecan-4-olide is a saturated branched-chain fatty acid lactone. It is a naturally occurring compound found in various sources, including certain types of cheese, and is a known metabolite of phytanic acid. Structurally, it is a C21 compound characterized by a heptadecan-4-olide backbone with four methyl groups at positions 4, 8, 12, and 16. While research into the specific therapeutic effects of this molecule is still in its nascent stages, preliminary evidence suggests potential applications stemming from its anti-inflammatory and metabolic regulatory properties. This document aims to provide a comprehensive overview of the current understanding of this compound, detailing its known biological activities, summarizing key experimental findings, and outlining potential avenues for future therapeutic development.

Quantitative Data Summary

Currently, publicly available quantitative data on the specific therapeutic efficacy of this compound is limited. The primary focus of existing research has been on its role as a metabolite of phytanic acid and its presence in certain foods. However, data from studies on related compounds and metabolic pathways provide a basis for inferring its potential biological activity.

| Parameter | Finding | Source Context | Reference |

| Natural Occurrence | Identified as a flavor component in Cheddar cheese. | Cheese flavor analysis | |

| Metabolic Origin | Established as a metabolite of phytanic acid. | Metabolic studies | |

| Precursor Bioactivity | Phytanic acid, its precursor, is known to activate PPARα and RXR. | Molecular biology |

Experimental Protocols

The methodologies employed in the study of this compound and its metabolic precursor, phytanic acid, are foundational to understanding its potential therapeutic effects.

1. Identification and Quantification in Biological and Food Samples:

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of this compound.

-

Sample Preparation: Samples (e.g., cheese, biological fluids) undergo lipid extraction, typically using a modified Folch procedure with chloroform (B151607) and methanol. The lipid extract is then fractionated to isolate the lactone fraction.

-

GC-MS Analysis: The isolated fraction is injected into a gas chromatograph coupled with a mass spectrometer. The compound is identified based on its retention time and mass spectrum, and quantified using an internal standard.

2. In Vitro Assessment of PPARα Activation (inferred from phytanic acid studies):

-

Cell Line: Human hepatoma cell lines (e.g., HepG2) are commonly used.

-

Transfection: Cells are transiently transfected with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.

-

Treatment: Transfected cells are treated with varying concentrations of the test compound (in this case, phytanic acid).

-

Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity, which is indicative of PPARα activation.

Signaling Pathways and Experimental Logic

The potential therapeutic effects of this compound are hypothesized to be linked to the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation. This is inferred from the known activity of its metabolic precursor, phytanic acid.

Caption: Inferred signaling pathway of this compound's precursor.

The diagram above illustrates the established signaling pathway for phytanic acid, the metabolic precursor to this compound. Phytanic acid is a known ligand for PPARα, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation, this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their expression. This results in increased lipid metabolism and anti-inflammatory effects. The metabolism of phytanic acid leads to the formation of this compound, suggesting that the therapeutic potential of the lactone may be linked to this pathway.

Caption: Workflow for assessing in vitro PPARα activation.

This workflow diagram details the key steps in an in vitro experiment to determine the activation of PPARα by a test compound. This methodology is crucial for screening and validating the activity of molecules like this compound and its precursors.

Future Directions and Conclusion

The exploration of this compound as a potential therapeutic agent is an emerging field. While direct evidence of its efficacy is currently sparse, its identity as a metabolite of the bioactive fatty acid, phytanic acid, provides a strong rationale for further investigation. Future research should focus on:

-

Direct In Vitro Studies: Assessing the ability of this compound to directly activate PPARα and other relevant nuclear receptors.

-

In Vivo Animal Models: Evaluating the effects of the compound in animal models of metabolic and inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the molecule.

An In-depth Technical Guide to 4,8,12,16-Tetramethylheptadecan-4-olide in Phytochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8,12,16-Tetramethylheptadecan-4-olide is a naturally occurring diterpenoid lactone identified in a variety of plant species. This technical guide provides a comprehensive overview of its phytochemical context, including its natural sources, physicochemical properties, and methods for its isolation and characterization. Although research into the specific biological activities of the pure compound is still emerging, this document summarizes the known biological activities of extracts containing this compound and provides detailed, adaptable experimental protocols for its further investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this complex natural product.

Introduction

This compound, a C21 terpenoid lactone, is a secondary metabolite found across a diverse range of plant families. Its complex, chiral structure, featuring a substituted γ-lactone ring and a long isoprenoid-derived side chain, suggests potential for specific biological interactions, making it a compound of interest in phytochemistry and drug discovery. This guide aims to consolidate the current knowledge on this compound and provide a practical framework for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing extraction and purification protocols, as well as for understanding its potential pharmacokinetic behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₀O₂ | [1][2][3][4] |

| Molecular Weight | 324.54 g/mol | [1][2][3][4] |

| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one | [1] |

| CAS Number | 96168-15-9 | [2][3] |

| Predicted LogP | 7.9 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 12 | [1] |

Natural Sources

This compound has been identified as a constituent in various plant species. The presence of this compound across different plant families suggests a potentially conserved biosynthetic pathway or convergent evolution. Table 2 lists the known botanical sources.

| Plant Species | Family | Plant Part | Reference |

| Deinbollia pinnata | Sapindaceae | Leaves | |

| Crocus sativus | Iridaceae | Not Specified | |

| Hypericum perforatum | Hypericaceae | Not Specified | |

| Aquilaria agallochum | Thymelaeaceae | Not Specified | |

| Aquilaria sinensis | Thymelaeaceae | Not Specified | |

| Emilia sonchifolia | Asteraceae | Not Specified | |

| Nerium oleander | Apocynaceae | Not Specified | |

| Cirsium arvense | Asteraceae | Not Specified | |

| Memecylon umbellatum | Melastomataceae | Stems | |

| Strobilanthes ciliatus | Acanthaceae | Leaves | |

| Schinus polygamus | Anacardiaceae | Leaves |

Biological Activities of Containing Extracts

Currently, there is limited data available on the biological activities of pure this compound. However, extracts from plants known to contain this compound have demonstrated various biological effects. It is important to note that these activities are due to the synergistic or individual effects of the complex mixture of phytochemicals present in the extracts, and cannot be solely attributed to this compound.

An ethanolic extract of Strobilanthes ciliatus leaves, which contains this compound, exhibited cytotoxic activity against HT-29 human colon cancer cell lines. The IC₅₀ value for the crude extract was reported to be 33.62 µg/mL.

Further research is required to isolate the pure compound and evaluate its specific contributions to the observed biological activities.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are designed to be adaptable for researchers in a standard laboratory setting.

Isolation from Plant Material

The following protocol is based on the successful isolation of this compound from Deinbollia pinnata.[5][6]

5.1.1. Optimized Ultrasonic-Assisted Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.

-

Extraction:

-

Place the powdered plant material in a flask.

-

Add a 1:1 (v/v) mixture of ethanol (B145695) and water at a solvent-to-sample ratio of 50 mL/g.

-

Submerge the flask in an ultrasonic bath.

-

Sonicate for 35 minutes at a controlled temperature of 45°C with manual agitation.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator.

-

5.1.2. Fractionation and Purification

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol (B129727) and water (9:1 v/v).

-

Perform successive extractions with n-hexane, chloroform (B151607), and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator.

-

-

Column Chromatography:

-

Subject the most promising fraction (as determined by preliminary bioassays or TLC) to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative TLC or HPLC:

-

Pool similar fractions and subject them to preparative TLC or High-Performance Liquid Chromatography (HPLC) for final purification of the target compound.

-

Spectroscopic Characterization

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Conditions: Use a capillary column (e.g., HP-5MS). Program the oven temperature to start at 60°C for 1 minute, then ramp to 210°C at 5°C/min, and finally to 280°C at 10°C/min, holding for 15 minutes. Use Helium as the carrier gas.

-

MS Conditions: Acquire mass spectra in the electron ionization (EI) mode at 70 eV. Scan over a mass range of m/z 50-550.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the purified compound in deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use the spectral data to confirm the chemical structure and stereochemistry.

5.2.3. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

The presence of a strong absorption band around 1770 cm⁻¹ is indicative of the γ-lactone carbonyl group.

In Vitro Biological Activity Assays

The following are general protocols that can be adapted to evaluate the biological activities of the purified this compound.

5.3.1. Cytotoxicity Assay (MTT Assay)

This assay is suitable for assessing the cytotoxic effects on various cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the pure compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

5.3.2. Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay provides a preliminary indication of anti-inflammatory activity.[5][7]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

-

Percentage Inhibition Calculation: Calculate the percentage inhibition of protein denaturation using a standard drug (e.g., diclofenac (B195802) sodium) as a positive control.

5.3.3. Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) against various microorganisms.[8][9][10][11][12]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action (Hypothetical)

While no specific signaling pathways have been elucidated for this compound, its lipophilic nature and lactone functionality suggest potential interactions with cellular membranes and enzymes. Given the observed cytotoxicity of extracts containing this compound, it is plausible that it could induce apoptosis. The anti-inflammatory properties of related terpenoids are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating transcription factors such as NF-κB.

References

- 1. This compound | C21H40O2 | CID 567149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 96168-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. journalajrb.com [journalajrb.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. youtube.com [youtube.com]

In-Depth Technical Guide: 4,8,12,16-Tetramethylheptadecan-4-olide (CAS 96168-15-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, and potential biological activities of 4,8,12,16-Tetramethylheptadecan-4-olide (CAS 96168-15-9). Detailed experimental protocols for the extraction, purification, and analysis of this diterpene lactone are presented. Furthermore, a hypothetical signaling pathway for its potential cytotoxic activity is discussed, providing a basis for future research in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-Methyl-5-(4,8,12-trimethyltridecyl)dihydrofuran-2(3H)-one, is a diterpene lactone with the molecular formula C21H40O2.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C21H40O2 | [1][2] | |

| Molecular Weight | 324.54 | g/mol | [1] |

| CAS Registry Number | 96168-15-9 | [1][2] | |

| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one | [1] | |

| logPoct/wat (Octanol/Water Partition Coefficient) | 6.521 | [3] | |

| log10WS (Water Solubility) | -6.76 | mol/L | [3] |

| Normal Boiling Point (Tboil) | 788.85 | K | [3] |

| Normal Melting Point (Tfus) | 353.93 | K | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 69.04 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 34.70 | kJ/mol | [3] |

Natural Occurrence

This compound is a naturally occurring compound found in a variety of plant species. It has been identified as a constituent of the essential oil of Spermacoce alata.[4][5] The COCONUT (COlleCtion of Open Natural ProdUcTs) database also lists its presence in several other plants, including:

-

Aquilaria agallocha

-

Aquilaria sinensis

-

Crocus sativus

-

Emilia sonchifolia

-

Hypericum perforatum

-

Nerium oleander[6]

Furthermore, this compound has been detected in airborne particulate matter, suggesting its release into the environment from natural or anthropogenic sources.[7][8]

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and analysis of this compound from plant sources.

Extraction: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining this compound from plant material. The following protocol is based on optimized conditions for the extraction of this compound from Deinbollia pinnata leaves.

Materials:

-

Dried and powdered plant material

-

Ultrasonic bath (40 kHz, 135 W)

-

Erlenmeyer flasks with condensers

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 3 g of the dried, powdered plant material and place it into a 150 mL Erlenmeyer flask.

-

Add 20 mL of ethanol and 60 mL of dichloromethane to the flask.

-

Connect the flask to a condenser to prevent solvent loss through volatilization.

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 30 to 90 minutes.

-

After sonication, filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Purification: Column Chromatography

The crude extract can be further purified using column chromatography to isolate this compound.

Materials:

-

Crude extract

-

Silica (B1680970) gel (for column chromatography)

-

Glass column

-

Solvents for elution (e.g., hexane (B92381), ethyl acetate)

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect the eluate in fractions using collection tubes.

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

-

Combine the fractions containing the pure this compound, as identified by TLC.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium as carrier gas

Procedure:

-

Sample Preparation: Dissolve the purified compound or extract in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

GC Separation:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow).

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-550 amu.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with those of a reference standard or by matching with a spectral library (e.g., NIST).

Potential Biological Activity and Signaling Pathway

While research on the specific biological activities of pure this compound is limited, preliminary evidence suggests potential cytotoxic effects. An ethanolic extract of Strobilanthes ciliatus leaves, which contains this compound, has demonstrated cytotoxic activity against HT-29 human colon cancer cell lines. It is important to note that this activity may be due to the synergistic effects of multiple compounds in the extract.

Many other terpene lactones have been shown to induce apoptosis (programmed cell death) in cancer cells. A plausible, though hypothetical, mechanism for the cytotoxic activity of this compound in cancer cells could involve the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Conclusion

This compound is a naturally occurring diterpene lactone with potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its properties and occurrence, along with detailed experimental protocols for its study. The suggested link to cytotoxic activity warrants further research to isolate the pure compound and elucidate its precise mechanism of action, which could lead to the development of novel therapeutic agents.

References

- 1. Pro-Apoptotic Activity of Artichoke Leaf Extracts in Human HT-29 and RKO Colon Cancer Cells [mdpi.com]

- 2. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic effect of methanolic extract, alkaloid and terpenoid fractions of Stachys pilifera against HT-29 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4,8,12,16-tetramethylheptadecan-4-olide, a naturally occurring branched-chain fatty acid lactone. Due to its structural similarity to phytanic acid, this guide posits that its biosynthesis is intricately linked to the well-established metabolic pathways of phytanic and pristanic acid, primarily involving peroxisomal α- and β-oxidation. This document details the enzymatic steps, key intermediates, and cellular localization of these pathways. Quantitative data from related metabolic studies are summarized, and detailed experimental protocols for elucidating such pathways are provided. Diagrams illustrating the proposed biosynthetic route and relevant experimental workflows are included to facilitate a deeper understanding for researchers in metabolic engineering and drug development.

Introduction

This compound is a saturated fatty lactone that has been isolated from various plant species, including Deinbollia pinnata, Crocus sativus, and Hypericum perforatum.[1][2][3] Its structure, featuring a tetramethyl-substituted heptadecane (B57597) backbone and a γ-lactone ring, suggests a biosynthetic origin from the metabolism of branched-chain fatty acids. Specifically, the carbon skeleton strongly resembles that of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a dietary branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll.[4]

In humans and other animals, the breakdown of phytanic acid is essential, as its β-methyl group prevents direct metabolism via the standard β-oxidation pathway.[4][5] Instead, it undergoes an initial α-oxidation cycle in the peroxisomes to yield pristanic acid, which can then enter the β-oxidation pathway.[6][7] Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the neurological disorder Refsum disease.[4][8][9][10]

This guide proposes a biosynthetic pathway for this compound that originates from intermediates of the phytanic and pristanic acid degradation pathways. The subsequent sections will detail these core metabolic routes, propose the final steps leading to the target molecule, and provide relevant experimental methodologies for further investigation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-stage process, beginning with the metabolism of phytanic acid. The pathway can be divided into three main stages:

-

α-Oxidation of Phytanic Acid to Pristanic Acid: This occurs within the peroxisomes.

-

Peroxisomal β-Oxidation of Pristanic Acid: This shortens the carbon chain and generates key intermediates.

-

Lactonization: A proposed final step involving hydroxylation and intramolecular cyclization to form the γ-lactone ring.

Stage 1: α-Oxidation of Phytanic Acid

Phytanic acid, obtained from dietary sources, cannot undergo direct β-oxidation due to the methyl group on its β-carbon.[4] It is first catabolized via α-oxidation in the peroxisomes.[5][6]

The key enzymatic steps are as follows:

-

Activation: Phytanic acid is converted to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.[4]

-

Hydroxylation: Phytanoyl-CoA is oxidized to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA dioxygenase (PHYH), an Fe²⁺ and O₂-dependent enzyme.[5][6] A deficiency in this enzyme is the primary cause of Refsum disease.[10]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield pristanal (B217276) and formyl-CoA.[6]

-

Dehydrogenation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[5][6]

Figure 1: The α-oxidation pathway of phytanic acid.

Stage 2: β-Oxidation of Pristanic Acid

Pristanic acid, now lacking the problematic β-methyl group of its precursor, can be degraded via β-oxidation. This process also occurs in the peroxisomes.[7][11] Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) undergoes several cycles of β-oxidation.

The initial cycle of β-oxidation of pristanoyl-CoA yields propionyl-CoA (a C3 unit) and 4,8,12-trimethyltridecanoyl-CoA. Subsequent cycles produce acetyl-CoA (a C2 unit). After three cycles of β-oxidation, the resulting product is 4,8-dimethylnonanoyl-CoA, along with propionyl-CoA and acetyl-CoA.[11]

Figure 2: Peroxisomal β-oxidation of pristanic acid.

Stage 3: Proposed Formation of this compound

The formation of the target lactone is not a standard step in fatty acid degradation. It is proposed to be a branching pathway from a β-oxidation intermediate. The structure of the target molecule, with its C21 backbone, suggests that it is derived from an intermediate that has undergone elongation rather than just degradation.

One plausible precursor is an elongated version of a β-oxidation intermediate. The core structure, however, strongly points to a C20 precursor like phytanic acid. A potential pathway involves the modification of an intermediate from the main degradation pathway. A key intermediate could be 4,8,12-trimethyltridecanoyl-CoA.

A more direct hypothesis stems from a C21 precursor that is structurally analogous to phytanic acid. If such a precursor undergoes similar α- and β-oxidation steps, it could lead to an intermediate primed for lactonization.

The final lactonization step would likely involve:

-

Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase introduces a hydroxyl group at the C4 position of a suitable fatty acid intermediate.

-

Intramolecular Cyclization: The hydroxylated fatty acid is then activated (e.g., to its CoA ester), and an intramolecular transesterification reaction occurs, leading to the formation of the stable γ-lactone ring and release of CoA.

Figure 3: Proposed final steps in the biosynthesis of the target lactone.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available in the literature, data from studies on Refsum disease and phytanic acid metabolism provide valuable context for the efficiency and regulation of the precursor pathways.

| Parameter | Value | Organism/System | Reference |

| Normal Plasma Phytanic Acid | ≤ 0.2 mg/dL | Human | [10] |

| Refsum Disease Plasma Phytanic Acid | 10-50 mg/dL | Human | [10] |

| Normal Plasma Pristanic Acid | Micromolar concentrations | Human | [12] |

| Phytanoyl-CoA Dioxygenase Activity | Varies with genotype | Human Fibroblasts | [8] |

Experimental Protocols

Elucidating the proposed biosynthetic pathway requires a combination of in vitro and in vivo techniques. The following are key experimental protocols.

Isolation of Peroxisomes

This protocol is essential for studying the subcellular localization of the biosynthetic enzymes.

Objective: To isolate a peroxisome-rich fraction from plant tissue or animal liver for enzymatic assays.

Methodology:

-

Homogenization: Mince fresh tissue (e.g., plant leaves, rat liver) and homogenize in a cold buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction containing mitochondria and peroxisomes.

-

-

Density Gradient Centrifugation:

-

Resuspend the pellet from the previous step in the homogenization buffer.

-

Layer the suspension onto a pre-formed density gradient (e.g., sucrose or Percoll).

-

Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

-

Collect the fractions and assay for peroxisomal marker enzymes (e.g., catalase) to identify the peroxisome-rich fraction.

-

Figure 4: Workflow for the isolation of peroxisomes.

In Vitro Enzyme Assays

Objective: To measure the activity of key enzymes in the proposed pathway using radiolabeled or fluorescent substrates.

Methodology (Example: Phytanoyl-CoA Dioxygenase Assay):

-

Reaction Mixture: Prepare a reaction mixture containing the isolated peroxisomal fraction (or purified enzyme), cofactors (Fe²⁺, ascorbate, α-ketoglutarate), and the substrate ([¹⁴C]-phytanoyl-CoA).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

-

Product Extraction: Extract the lipids from the mixture using an organic solvent (e.g., hexane/isopropanol).

-

Analysis: Separate the substrate and the product (e.g., [¹⁴C]-2-hydroxyphytanoyl-CoA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed using liquid scintillation counting or by measuring fluorescence, and calculate the enzyme activity.

Stable Isotope Labeling and Mass Spectrometry

Objective: To trace the incorporation of precursors into the final product in vivo or in cell culture.

Methodology:

-

Labeling: Administer a stable isotope-labeled precursor (e.g., ¹³C-labeled phytol or phytanic acid) to the organism or cell culture.

-

Incubation: Allow time for the metabolism and incorporation of the label into downstream products.

-

Extraction: Perform a total lipid extraction from the tissues or cells.

-

Purification: Isolate this compound using chromatographic techniques (e.g., HPLC).

-

Mass Spectrometry Analysis: Analyze the purified compound using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the ¹³C label, confirming its origin from the administered precursor.

Conclusion

The biosynthesis of this compound is proposed to be directly linked to the metabolism of the branched-chain fatty acid, phytanic acid. The core of this pathway involves the well-characterized α- and β-oxidation processes occurring within the peroxisomes. The final, and currently hypothetical, steps involve a hydroxylation and subsequent intramolecular cyclization to form the characteristic γ-lactone ring.

Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific enzymes and intermediates involved in the terminal stages of this pathway. A comprehensive understanding of this metabolic route could provide insights into novel enzyme functions and the regulation of branched-chain fatty acid metabolism, with potential applications in metabolic engineering and the study of peroxisomal disorders.

References

- 1. CNP0136686.0 - COCONUT [coconut.naturalproducts.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]

Methodological & Application

Application Notes & Protocols for the GC-MS Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,8,12,16-Tetramethylheptadecan-4-olide is a long-chain gamma-lactone. Its structure, particularly its tetramethylated side chain, is closely related to phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). Phytanic acid is a branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll (B73375) and is metabolized in humans via peroxisomal α-oxidation.[1] Deficiencies in this pathway lead to the accumulation of phytanic acid, causing rare neurological disorders such as Refsum disease.[1] Given the structural similarity, this compound may be of interest in studies related to lipid metabolism, peroxisomal disorders, and as a potential biomarker. This compound has been identified in various plant species, including Deinbollia pinnata, Cirsium arvense, and Memecylon umbellatum.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the identification and quantification of this semi-volatile compound due to its high sensitivity and specificity.[1] This document provides detailed protocols for the extraction, identification, and quantification of this compound from various matrices.

Physicochemical Properties

A summary of the key properties of the target analyte is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₄₀O₂ | [5] |

| Molecular Weight | 324.54 g/mol | [5] |

| CAS Number | 96168-15-9 | [5] |

| Synonyms | 5-Methyl-5-(4,8,12-trimethyltridecyl)dihydrofuran-2(3H)-one | [5] |

Experimental Protocols

Protocol 1: Extraction from Plant Material

This protocol is adapted from methodologies for extracting semi-volatile compounds from plant matrices.[3][6]

Materials:

-

Homogenized (powdered) dry plant material

-

Hexane (B92381) (GC grade)

-

Methanol (GC grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

GC vials (2 mL)

Procedure:

-

Sample Weighing: Accurately weigh approximately 10 g of homogenized plant powder into a 50 mL centrifuge tube.

-

Solvent Extraction: Add 20 mL of hexane to the tube.

-

Extraction: Vortex the mixture vigorously for 2 minutes, followed by sonication for 30 minutes at a controlled temperature (e.g., 30°C).

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-

Collection: Carefully transfer the supernatant (hexane layer) to a clean flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant pellet with an additional 20 mL of hexane to ensure complete extraction. Combine the hexane supernatants.

-

Drying: Add anhydrous Na₂SO₄ to the combined extract to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.

-

Final Preparation: Transfer the concentrated extract into a 2 mL GC vial for analysis.

Protocol 2: General Quantification by GC-MS

This protocol outlines the quantitative analysis using an internal standard method.

Materials:

-

Certified reference standard of this compound

-

Internal Standard (IS), e.g., δ-undecalactone or a stable isotope-labeled analogue if available.

-

Hexane (GC grade)

-

GC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.[6]

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in hexane.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]